molecular formula C8H9BrClN B13599223 (S)-1-(3-Bromo-4-chlorophenyl)ethan-1-amine

(S)-1-(3-Bromo-4-chlorophenyl)ethan-1-amine

Cat. No.: B13599223
M. Wt: 234.52 g/mol
InChI Key: HPKWUYBLTFXKQP-YFKPBYRVSA-N
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Description

(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 3 and 4 positions, respectively.

    Amine Introduction: The brominated and chlorinated phenyl compound is then subjected to a reaction with an amine source, such as ethan-1-amine, under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Catalysts: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to remove the halogen atoms or modify the amine group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated amines or modified amine derivatives.

    Substitution: Formation of substituted phenyl ethan-1-amine derivatives.

Scientific Research Applications

(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may influence its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine: Similar structure with a fluorine atom instead of chlorine.

    (1S)-1-(3-chloro-4-bromophenyl)ethan-1-amine: Similar structure with reversed positions of bromine and chlorine.

    (1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

(1S)-1-(3-bromo-4-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

HPKWUYBLTFXKQP-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Br)N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Br)N

Origin of Product

United States

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